molecular formula C14H14ClN3 B7775362 1-benzylbenzimidazol-2-amine;hydrochloride

1-benzylbenzimidazol-2-amine;hydrochloride

Cat. No.: B7775362
M. Wt: 259.73 g/mol
InChI Key: QBEIIUWOQPFCHM-UHFFFAOYSA-N
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Description

1-Benzylbenzimidazol-2-amine;hydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds Benzimidazoles are characterized by a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzylbenzimidazol-2-amine;hydrochloride typically involves the condensation of 1,2-phenylenediamine with benzaldehyde, followed by cyclization and subsequent amination. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, such as benzylamine and 1,2-phenylenediamine, followed by their condensation and cyclization under controlled conditions. The final product is purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylbenzimidazol-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include substituted benzimidazoles, N-oxides, and reduced amine derivatives.

Scientific Research Applications

1-Benzylbenzimidazol-2-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzylbenzimidazol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication, protein synthesis, and signal transduction, ultimately exerting its biological effects.

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.

    Benzimidazole Derivatives: Compounds with modifications at different positions on the benzimidazole ring.

Uniqueness: 1-Benzylbenzimidazol-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

1-benzylbenzimidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11;/h1-9H,10H2,(H2,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEIIUWOQPFCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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